molecular formula C11H15ClFN B1465212 N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride CAS No. 1306606-25-6

N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride

Cat. No. B1465212
CAS RN: 1306606-25-6
M. Wt: 215.69 g/mol
InChI Key: JLLQNBYNZVEOGE-UHFFFAOYSA-N
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Description

“N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 1306606-25-6 . It has a molecular weight of 215.7 and its IUPAC name is N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14FN.ClH/c12-10-3-1-2-9(8-10)6-7-13-11-4-5-11;/h1-3,8,11,13H,4-7H2;1H . This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them.

Scientific Research Applications

Neuroscience Research

The structure of N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride suggests potential activity within the central nervous system. It could be used in neuroscience research to study the effects of fluorinated phenethylamines on neurotransmitter systems, which could lead to insights into the treatment of psychiatric and neurodegenerative diseases.

Each of these applications represents a unique field of research where N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride could make a significant impact. The compound’s versatility and the potential for further functionalization make it a valuable subject for scientific investigation. As research progresses, additional applications may emerge, further expanding the scope of its utility in scientific research .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H302 (Harmful if swallowed) . The precautionary statements include P261 (Avoid breathing dust/fumes), P264 (Wash all exposed external body areas thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

properties

IUPAC Name

N-[2-(3-fluorophenyl)ethyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-10-3-1-2-9(8-10)6-7-13-11-4-5-11;/h1-3,8,11,13H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLQNBYNZVEOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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